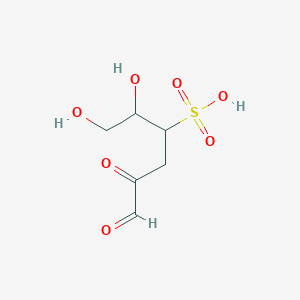
1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroxy-5,6-dioxohexane-3-sulfonic acid is a chemical compound with the molecular formula C6H10O7S and a molecular weight of 226.20 g/mol . It is also known by its synonyms, Hexosulose, 3,4-dideoxy-4-sulfo- (7CI), and 3,4-Dideoxy-4-sulfohexosulose . This compound is characterized by the presence of two hydroxyl groups, two keto groups, and a sulfonic acid group on a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid can be achieved through various synthetic routes. One common method involves the oxidation of suitable precursors under controlled conditions. For instance, the oxidation of hexose derivatives in the presence of strong oxidizing agents can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes typically utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of oxidizing agents, are carefully optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-5,6-dioxohexane-3-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
1,2-Dihydroxy-5,6-dioxohexane-3-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-2-naphthoic acid: This compound shares structural similarities with 1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid, including the presence of hydroxyl and keto groups.
3,6-Dihydroxy-1,2-benzisoxazole: Another compound with similar functional groups, known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups on a hexane backbone, which imparts distinct chemical and biological properties. Its sulfonic acid group, in particular, contributes to its solubility and reactivity in aqueous environments .
Properties
CAS No. |
53250-34-3 |
|---|---|
Molecular Formula |
C6H10O7S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid |
InChI |
InChI=1S/C6H10O7S/c7-2-4(9)1-6(5(10)3-8)14(11,12)13/h2,5-6,8,10H,1,3H2,(H,11,12,13) |
InChI Key |
HGCDJOFNOVKMQN-UHFFFAOYSA-N |
SMILES |
C(C(C(CO)O)S(=O)(=O)O)C(=O)C=O |
Canonical SMILES |
C(C(C(CO)O)S(=O)(=O)O)C(=O)C=O |
Synonyms |
2-Hexulosonic acid, 3,4-dideoxy-4-sulfo- 3-deoxy-4-sulfohexosulose 3-deoxy-4-sulphohexosulose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



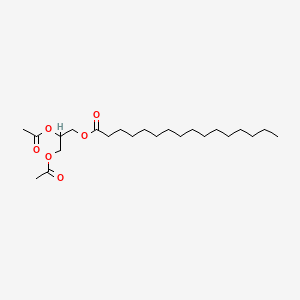
![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)
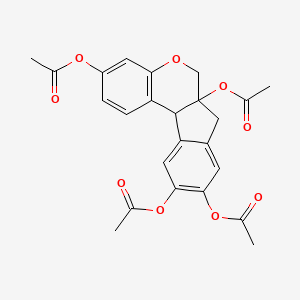
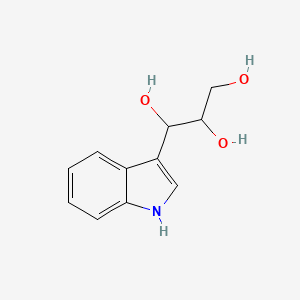
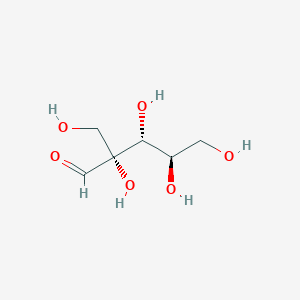
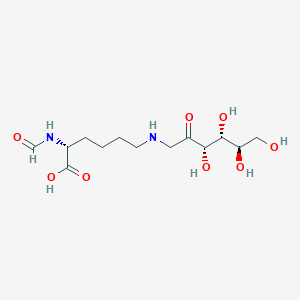
![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)

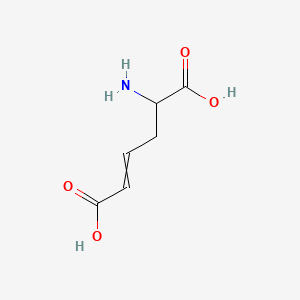

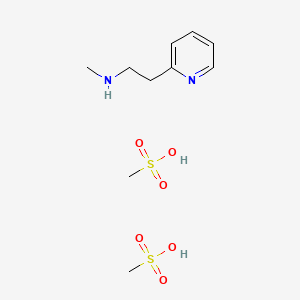
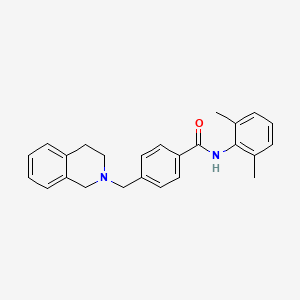
![7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid](/img/structure/B1210383.png)
